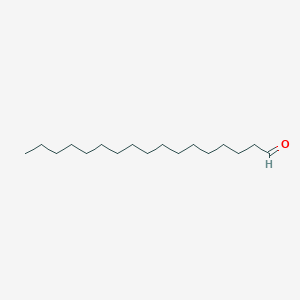

Heptadecanal

Overview

Description

. It is a saturated fatty aldehyde, characterized by a chain of seventeen carbon atoms with an aldehyde group at one end. This compound is typically found in various natural sources, including certain plants and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanal can be synthesized through the oxidation of 1-heptadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or high-valent metal oxides . The reaction typically occurs under mild conditions, ensuring the selective oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes followed by hydrogenation. This method involves the addition of a formyl group to the alkene, followed by reduction to yield the aldehyde .

Chemical Reactions Analysis

Types of Reactions: Heptadecanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Condensation: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Oxidation: Heptadecanoic acid.

Reduction: Heptadecanol.

Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

Chemical Applications

Heptadecanal serves as a precursor in the synthesis of various long-chain fatty acids and alcohols. Its chemical reactivity allows it to participate in several important reactions:

- Oxidation : this compound can be oxidized to heptadecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to heptadecanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Condensation : this compound can undergo aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product | Reagents Used |

|---|---|---|

| Oxidation | Heptadecanoic acid | Potassium permanganate, chromium trioxide |

| Reduction | Heptadecanol | Sodium borohydride, lithium aluminum hydride |

| Condensation | β-Hydroxy aldehydes/ketones | Sodium hydroxide, potassium hydroxide |

Biological Applications

In biological research, this compound has been identified as a ligand for certain odorant receptors in mammals, particularly the mouse odorant receptor subfamily OR37. This interaction plays a significant role in olfactory signaling.

- Olfactory Signaling : this compound activates the OR37B receptor, contributing to odor detection and recognition. This function is essential for understanding mammalian behavior and communication.

Medical Applications

This compound is utilized in medical research primarily focused on lipid metabolism. It serves as an internal standard in chromatographic analyses, aiding in the quantification of lipid profiles in biological samples.

- Lipid Metabolism Studies : Research involving this compound helps elucidate metabolic pathways related to fatty acids and their derivatives.

Industrial Applications

In industry, this compound finds applications in the production of fragrances and flavoring agents due to its distinctive aroma. It is also used in cosmetics and food products.

- Flavoring and Fragrance : The compound’s pleasant scent makes it valuable in creating flavors for food products and fragrances for personal care items.

- Surfactants and Emulsifiers : this compound is used as a surfactant and emulsifier in various formulations.

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Flavoring | Used in food products for flavor enhancement |

| Fragrance | Incorporated into perfumes and cosmetics |

| Surfactants | Acts as an emulsifier in formulations |

Case Studies

- Olfactory Research : A study demonstrated that this compound significantly activates specific olfactory receptors, leading to enhanced understanding of mammalian scent detection mechanisms.

- Lipid Profiling : In clinical settings, this compound was employed as an internal standard during lipid profiling studies using high-performance liquid chromatography (HPLC), providing accurate quantification of fatty acid levels in patient samples.

- Fragrance Development : A fragrance company utilized this compound to create a new line of perfumes, highlighting its effectiveness as a scent component that appeals to consumers.

Mechanism of Action

Heptadecanal exerts its effects primarily through its interaction with specific molecular targets. In biological systems, it acts as a ligand for odorant receptors, particularly in the olfactory epithelium of mammals . These receptors, upon binding with this compound, trigger a cascade of intracellular signaling pathways that result in the perception of smell . Additionally, this compound can modulate the activity of certain enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Hexadecanal (C₁₆H₃₂O): A fatty aldehyde with sixteen carbon atoms.

Octadecanal (C₁₈H₃₆O): A fatty aldehyde with eighteen carbon atoms.

Heptadecanal’s unique chain length and functional properties make it a valuable compound in various scientific and industrial applications.

Biological Activity

Heptadecanal, a long-chain fatty aldehyde with the chemical formula C17H34O, has garnered attention in various biological and pharmacological studies due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and its role as a signaling molecule.

This compound is classified as an aliphatic aldehyde, which can be derived from both natural and synthetic sources. It is commonly found in the lipid profiles of certain plant oils and animal fats. Its structural properties allow it to interact with biological membranes, influencing various physiological processes.

Biological Activity

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that this compound's antimicrobial action is likely due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and chemokines in various cell types, which may have implications for treating inflammatory diseases such as arthritis and asthma. In vitro studies suggest that this compound can downregulate the NF-κB signaling pathway, a key regulator of inflammation .

3. Neuroprotective Effects

This compound has potential neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels . This suggests a possible role for this compound in conditions such as Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Due to its lipophilic nature, this compound can integrate into cellular membranes, affecting membrane fluidity and permeability.

- Signal Transduction Modulation : this compound may influence various signaling pathways, including those involved in inflammation and apoptosis.

- Gene Expression Regulation : It has been shown to modulate the expression of genes associated with inflammation and oxidative stress response.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating significant antibacterial activity .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The treated animals showed reduced levels of amyloid-beta plaques and increased neuronal survival compared to control groups .

Data Table: Biological Activities of this compound

Q & A

Q. Basic: What are the most reliable synthetic pathways for heptadecanal, and how can researchers optimize yield and purity?

Answer:

this compound synthesis typically involves oxidation of heptadecanol or reduction of heptadecanoic acid derivatives. Key methodologies include:

- Catalytic Oxidation : Use transition metal catalysts (e.g., MnO₂ or Ru-based systems) under controlled oxygen flow to oxidize heptadecanol. Monitor reaction kinetics via GC-MS to track aldehyde formation and byproducts .

- Grignard Reaction : Employ heptadecyl magnesium bromide followed by controlled hydrolysis. Optimize solvent polarity (e.g., THF vs. diethyl ether) to improve yield .

- Purification : Utilize fractional distillation or preparative HPLC with UV detection (λ = 270–290 nm for aldehyde groups) to isolate this compound. Validate purity using NMR (¹H and ¹³C) and FTIR spectroscopy .

Q. Basic: Which analytical techniques are critical for characterizing this compound in complex matrices?

Answer:

- Chromatography : GC-MS with polar capillary columns (e.g., DB-WAX) for separation; compare retention indices against standards .

- Spectroscopy : FTIR for carbonyl group identification (C=O stretch ~1720 cm⁻¹) and NMR for structural confirmation (δ 9.8–10.0 ppm for aldehyde proton) .

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish this compound from isomers (e.g., molecular ion [M+H]⁺ at m/z 257.248) .

- Quantification : Use internal standards (e.g., deuterated aldehydes) to minimize matrix effects in LC-MS workflows .

Q. Basic: How can researchers design experiments to study this compound’s biological activity in vitro?

Answer:

- Cell-Based Assays :

- Dose-Response Curves : Test this compound across concentrations (1–100 µM) in relevant cell lines (e.g., cancer or microbial models). Use MTT assays for viability and ROS probes for oxidative stress .

- Control Groups : Include solvent controls (e.g., DMSO) and reference compounds (e.g., known aldehydes) to validate specificity .

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values for target enzymes like dehydrogenases .

Q. Advanced: How should researchers address contradictions in reported data on this compound’s stability under varying environmental conditions?

Answer:

- Controlled Stability Studies :

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., solvent impurities) across studies .

Q. Advanced: What strategies can resolve discrepancies in this compound’s role as a pheromone versus a toxin in ecological studies?

Answer:

- Dose-Dependent Analysis : Compare low-dose attraction effects (e.g., insect electrophysiology) with high-dose toxicity (e.g., LD₅₀ assays) .

- Species-Specific Receptors : Use CRISPR/Cas9 knockout models to identify receptor targets. Validate via competitive binding assays .

- Field vs. Lab Data : Conduct meta-analyses to reconcile ecological observations (e.g., pheromone traps) with controlled lab results .

Q. Advanced: How can computational methods enhance the prediction of this compound’s physicochemical properties?

Answer:

- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using force fields (e.g., CHARMM36). Validate with experimental logP values .

- QSAR Models : Train algorithms on aldehyde datasets to predict properties like vapor pressure or biodegradability. Cross-validate with experimental data .

- Docking Studies : Model this compound’s interaction with proteins (e.g., odorant-binding proteins) using AutoDock Vina. Compare binding energies with mutagenesis data .

Q. Advanced: What methodological frameworks are recommended for studying this compound’s environmental impact?

Answer:

- Life Cycle Assessment (LCA) : Track this compound emissions from synthesis to disposal. Use SIMAPro software for impact analysis (e.g., aquatic toxicity) .

- Microcosm Experiments : Simulate environmental degradation in soil/water systems. Monitor via GC-MS and 16S rRNA sequencing for microbial consortia changes .

- Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests. Correlate EC₅₀ values with field concentrations .

Q. Advanced: How can researchers ensure reproducibility in this compound studies across labs?

Answer:

Properties

IUPAC Name |

heptadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYDVAYKYBWPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212080 | |

| Record name | Heptadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-90-3 | |

| Record name | Heptadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74T693129Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36 °C | |

| Record name | Heptadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.